1-Benzoylcyclopropane-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. Initially explored for their dyeing properties, the discovery of the antibacterial effects of Prontosil in the 1930s revolutionized the treatment of bacterial infections and laid the groundwork for the age of antibiotics. mdpi.comresearchgate.net Prontosil, a prodrug, is metabolized in the body to its active form, sulfanilamide, which was found to be the agent responsible for its therapeutic effects. openaccesspub.org This discovery triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with a wide array of pharmacological activities. researchgate.net
The initial focus on antibacterial agents soon expanded as scientists recognized the versatility of the sulfonamide functional group (-SO₂NH₂). nih.gov Researchers discovered that modifications to the sulfonamide structure could lead to compounds with diverse therapeutic applications, including diuretics, antidiabetic agents, and anticonvulsants. researchgate.net This evolution demonstrated the power of the sulfonamide scaffold as a privileged structure in drug discovery, capable of interacting with various biological targets. nih.gov The development of sulfonamide-based drugs has continued to the present day, with ongoing research into their potential as anticancer, antiviral, and anti-inflammatory agents. researchgate.net
Significance of Cyclopropane (B1198618) Ring Systems in Synthetic Design
The cyclopropane ring, a three-membered carbocycle, is a unique and valuable building block in organic synthesis. Its strained nature, a consequence of its small bond angles, imparts distinct chemical properties that are not observed in larger ring systems. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions, providing a versatile entry point for the construction of more complex molecular architectures.
The incorporation of a cyclopropane ring into a molecule can have profound effects on its physical and biological properties. The rigid, three-dimensional structure of the cyclopropane moiety can act as a conformational constraint, locking a molecule into a specific orientation that may be favorable for binding to a biological target. Furthermore, the cyclopropane ring is considered a "lipophilic hydrogen bond donor" and can influence a molecule's polarity and membrane permeability. In medicinal chemistry, the introduction of a cyclopropane ring is a common strategy to enhance metabolic stability, improve binding affinity, and reduce off-target effects.
The synthesis of cyclopropane-containing molecules is an active area of research in organic chemistry. A variety of methods have been developed for their construction, including cyclopropanation of alkenes with carbenes or carbenoids, and intramolecular cyclization reactions. nih.gov The development of stereoselective methods for cyclopropane synthesis is of particular importance for the preparation of chiral drug candidates.
The Unique Structural Features of 1-Benzoylcyclopropane-1-sulfonamide
While specific research on this compound is limited, its structural features can be inferred from its constituent parts: a benzoyl group, a cyclopropane ring, and a sulfonamide group, all attached to the same carbon atom. This unique arrangement is expected to result in a molecule with distinct chemical and physical properties.
The presence of a carbonyl group (from the benzoyl moiety) and a sulfonyl group (from the sulfonamide moiety) directly attached to the same carbon of the cyclopropane ring suggests a high degree of electronic activation. Both groups are electron-withdrawing, which would make the protons on the cyclopropane ring more acidic than in an unsubstituted cyclopropane. The close proximity of these two functional groups could also lead to intramolecular interactions that influence the molecule's conformation and reactivity.
The stereochemistry of the quaternary carbon at the C1 position of the cyclopropane ring is a key feature. Depending on the synthetic route, this compound could exist as a single enantiomer or a racemic mixture, which could have significant implications for its biological activity. The rigid nature of the cyclopropane ring, combined with the steric bulk of the benzoyl and sulfonamide groups, would likely result in a well-defined three-dimensional structure.
Table 1: Predicted Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.3 | nih.gov |
| 1-Methylcyclopropane-1-sulfonamide | C₄H₉NO₂S | 135.19 | -0.3 | nih.gov |
Note: This table is intended to be interactive. In a suitable digital format, users could sort and filter the data.
Table 2: Spectroscopic Data for a Related Sulfonamide Compound
The following data for {(4-nitrophenyl)sulfonyl}tryptophan provides an example of the types of spectroscopic signals that might be expected for a sulfonamide-containing compound. nih.gov
| Spectroscopic Technique | Key Observances |
| NMR | Sulfonamide N-H signal at 8.07–8.09 ppm |
| IR | S-N stretching vibration at 931 cm⁻¹ |
| UV-Vis | n–π* transitions of the sulfonamide at 385, 420, and 575 nm |
Note: This table is intended to be interactive. In a suitable digital format, users could sort and filter the data.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to plausible synthetic routes. The most logical disconnections are at the bonds connecting the functional groups to the cyclopropane ring and the carbon-carbon bonds of the cyclopropane ring itself.
Disconnection of the Benzoyl and Sulfonamide Groups:
A primary retrosynthetic disconnection involves cleaving the C-C(O) and C-S bonds. This approach simplifies the target molecule into a 1-amino-1-benzoylcyclopropane precursor and a sulfonylating agent, or a 1-benzoylcyclopropane-1-sulfonyl chloride and an amine. This strategy focuses on the late-stage introduction of one or both functional groups onto a pre-formed cyclopropane ring.
Another disconnection strategy targets the carbon-carbon bonds of the cyclopropane ring. This approach falls under the category of [2+1] cycloadditions, where a two-carbon unit (an alkene) and a one-carbon unit (a carbene or carbenoid) combine to form the three-membered ring. In this scenario, the challenge lies in designing the appropriate alkene and carbene precursors that already bear the benzoyl and sulfonamide functionalities or suitable precursors.
A third approach involves a ring-closing reaction. This would start with a linear precursor containing appropriately positioned reactive groups that can undergo an intramolecular cyclization to form the cyclopropane ring. This strategy is highly dependent on the availability of suitable starting materials and the efficiency of the ring-closure step.
Classical Approaches to Cyclopropane Sulfonamide Synthesis
The construction of the cyclopropane sulfonamide core can be achieved through established synthetic methodologies for cyclopropane formation. These classical approaches often involve the formation of the three-membered ring as a key step, with the sulfonamide group being present on one of the precursors.
Carbenoid Addition Strategies
Carbenoid addition reactions are a powerful tool for the synthesis of cyclopropanes. These reactions involve the addition of a carbene or a carbenoid species to an alkene.
One of the most well-known methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of a cyclopropane sulfonamide, a vinyl sulfonamide could serve as the alkene precursor. The Simmons-Smith reaction is known for its tolerance of various functional groups, making it a potentially viable method.
Rhodium-catalyzed cyclopropanation offers another versatile approach. In this method, a rhodium catalyst facilitates the decomposition of a diazo compound to generate a rhodium-carbene intermediate, which then reacts with an alkene. For instance, the reaction of a vinylsulfonamide with a donor-acceptor carbene derived from an α-aryldiazoester, catalyzed by a chiral rhodium complex, can produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with high diastereo- and enantioselectivities. This methodology could be adapted for the synthesis of the target molecule. N-sulfonyl-1,2,3-triazoles can also serve as precursors to rhodium azavinyl carbenes, which react with olefins to produce cyclopropanes with excellent stereoselectivity acs.org.
| Carbenoid Addition Strategy | Reagents | Key Features |
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Stereospecific, tolerant of various functional groups. |
| Rhodium-Catalyzed Cyclopropanation | Diazo compounds, Rhodium catalyst | High stereoselectivity, versatile. |
Ring-Closing Reactions for Cyclopropane Formation
Ring-closing reactions provide an alternative pathway to cyclopropanes, starting from acyclic precursors.
Michael-Initiated Ring Closure (MIRC) is a powerful cascade reaction for the formation of cyclopropanes. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. This method has been successfully employed in the synthesis of various substituted cyclopropanes. The use of organocatalysts, such as those derived from quinine or cinchonine, can facilitate enantioselective MIRC reactions.
Ring-Closing Metathesis (RCM) is a widely used method for the synthesis of cyclic compounds, including those containing a sulfonamide group. While typically employed for the formation of larger rings, specialized applications of RCM could potentially be adapted for the construction of highly substituted cyclopropanes. This would involve a diene precursor containing a sulfonamide moiety and a suitable ruthenium-based catalyst.
| Ring-Closing Strategy | Key Steps | Catalyst/Reagent |
| Michael-Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular cyclization. | Base or Organocatalyst. |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis. | Ruthenium-based catalyst. |
Direct Synthesis of this compound
The direct synthesis of this compound can be envisioned through two primary strategies: one focusing on the introduction of the benzoyl group and the other on the introduction of the sulfonamide group onto a pre-functionalized cyclopropane ring.
Strategies Involving Benzoyl Group Introduction (e.g., from cyclopropyl (B3062369) Grignard and benzoyl chloride)
This approach involves the formation of a carbon-carbon bond between a cyclopropyl nucleophile and a benzoyl electrophile. A key intermediate in this strategy would be a 1-sulfonamidocyclopropyl organometallic reagent, such as a Grignard reagent.
The reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with benzoyl chloride is a known method for the synthesis of benzoylcyclopropane. The Grignard reagent, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the ketone. However, the presence of the acidic proton on the sulfonamide group would be incompatible with the Grignard reagent. Therefore, a protection strategy for the sulfonamide would be necessary. For example, the sulfonamide nitrogen could be protected with a suitable protecting group that is stable to the Grignard reaction conditions and can be removed later in the synthetic sequence.
Alternatively, a precursor such as 1-bromocyclopropane-1-sulfonamide could be converted to the corresponding Grignard reagent, which would then be reacted with benzoyl chloride. The feasibility of this approach would depend on the stability of the Grignard reagent in the presence of the sulfonamide group.
| Reactants | Product | Key Considerations |
| Cyclopropylmagnesium bromide + Benzoyl chloride | Benzoylcyclopropane | Incompatible with unprotected sulfonamide. |
Strategies Involving Sulfonamide Group Introduction (e.g., from sulfonyl chlorides and amines)
This strategy focuses on the formation of the sulfur-nitrogen bond of the sulfonamide group as a key step. The traditional and most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base cbijournal.comresearchgate.net.
To apply this to the synthesis of this compound, a precursor such as 1-benzoylcyclopropane-1-sulfonyl chloride would be required. This intermediate could then be reacted with ammonia or a suitable amine to form the desired sulfonamide. The synthesis of 1-benzoylcyclopropane-1-sulfonyl chloride itself would be a synthetic challenge.
A more plausible route would involve starting with a precursor that already contains the cyclopropane ring and an amino group at the 1-position. For instance, 1-amino-1-benzoylcyclopropane could be reacted with a sulfonylating agent like benzenesulfonyl chloride. However, the synthesis of 1-amino-1-benzoylcyclopropane is not trivial.
A more direct approach would be to start with a readily available cyclopropane precursor. For example, cyclopropanesulfonyl chloride can be synthesized and subsequently reacted with ammonia to yield cyclopropanesulfonamide chemicalbook.comambeed.com. This cyclopropanesulfonamide could then be functionalized at the 1-position with a benzoyl group. This would likely involve deprotonation at the 1-position followed by reaction with an electrophilic benzoyl source, a reaction that would need to be carefully optimized to avoid side reactions.
| Starting Material | Reagent | Product |
| 1-Benzoylcyclopropane-1-sulfonyl chloride | Ammonia/Amine | This compound |
| Cyclopropanesulfonyl chloride | Ammonia | Cyclopropanesulfonamide |
An exploration into the advanced synthetic methodologies for this compound reveals a focus on efficiency, sustainability, and stereochemical control. Modern organic synthesis increasingly prioritizes the development of routes that are not only high-yielding but also adhere to the principles of green chemistry and provide access to stereochemically pure compounds. This article details the catalytic strategies, sustainable practices, and stereoselective approaches relevant to the synthesis of this compound and its chiral analogs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
669008-32-6 |
|---|---|
Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-benzoylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C10H11NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13,14) |
InChI Key |
MBPOCCJQWRVSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Benzoylcyclopropane 1 Sulfonamide
Reactivity at the Cyclopropane (B1198618) Ring System
The high ring strain of the cyclopropane moiety in 1-Benzoylcyclopropane-1-sulfonamide makes it susceptible to a variety of ring-opening reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of diverse molecular scaffolds.
Ring-Opening Reactions
The presence of both a benzoyl and a sulfonamide group on the same carbon of the cyclopropane ring activates it for nucleophilic attack. This "donor-acceptor" type arrangement, although atypical in its electronic push-pull nature, facilitates ring-opening by stabilizing the resulting intermediate.
Nucleophilic Ring-Opening: Donor-acceptor (D-A) cyclopropanes are well-established as valuable 1,3-dipolar synthons for constructing complex molecules. nih.gov The nucleophilic ring-opening of these systems is a key strategy for accessing 1,3-bifunctionalized structures. nih.gov In the context of arylcyclopropanes, which share structural similarities, conversion into reactive radical cation intermediates through one-electron oxidation enables subsequent nucleophilic attack and ring-opening. researchgate.net For instance, photoredox-catalyzed ring-opening oxo-amination of electronically unbiased cyclopropanes can proceed via an SN2-like nucleophilic attack, leading to β-amino ketone derivatives. researchgate.net While specific studies on this compound are not detailed in the provided results, the principles governing D-A cyclopropanes suggest that it would readily undergo ring-opening with various nucleophiles.
Electrophilic and Radical Reactions: While nucleophilic ring-opening is prominent, the potential for electrophilic and radical-mediated pathways exists, particularly given the stability of intermediates that can be formed. The general reactivity of aryl cyclopropanes, which can be activated via single-electron oxidation to form reactive radical cations, suggests that this compound could participate in similar transformations. researchgate.net
Cycloaddition Reactions Involving the Cyclopropane Moiety
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems.
[3+2] Cycloadditions: Nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl (B3062369) imines with enones have been shown to provide direct access to trisubstituted cyclopentanes. nih.gov This type of reactivity highlights the potential of the cyclopropane ring to act as a three-carbon component in cycloaddition processes.
[4+2] Cycloadditions: The Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, typically involves a diene and a dienophile. libretexts.org While the cyclopropane ring itself does not act as a diene in the classical sense, its derivatives can participate in cycloaddition-type transformations. The stereospecificity of these reactions is a key feature, often proceeding through a concerted mechanism. libretexts.org
General Principles: Cycloaddition reactions can be influenced by thermal or photochemical conditions, which dictate the molecular orbitals involved and the allowed reaction pathways. youtube.com The frontier molecular orbital theory is often used to rationalize the outcomes of these reactions. youtube.com
| Reaction Type | Description | Key Features | Relevant Compounds |
|---|---|---|---|
| [3+2] Cycloaddition | A reaction involving a three-atom and a two-atom component to form a five-membered ring. | Can be catalyzed by transition metals like nickel. nih.gov | Cyclopropyl imines, Enones nih.gov |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | Highly stereospecific; often requires specific electronic substitution on reactants. libretexts.org | 1,3-Butadiene, Ethene derivatives libretexts.org |
Isomerization and Rearrangement Processes
Under certain conditions, such as photolysis, cyclopropane derivatives can undergo isomerization.
Photoisomerization: Studies on optically pure trans-2,3-diphenylcyclopropane-1-carboxylic acid derivatives have shown that they can isomerize through cleavage of a carbon-carbon bond in the ring upon direct excitation or triplet sensitization. rsc.org The nature of the intermediates, whether 1,3-singlet diradicals or equilibrating 1,3-triplet diradicals, depends on the excitation method. rsc.org This suggests that this compound could potentially undergo similar photochemical rearrangements.
Transformations Involving the Sulfonamide Moiety
The sulfonamide group in this compound offers a site for further functionalization, primarily at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The acidic nature of the sulfonamide proton allows for deprotonation and subsequent reaction with electrophiles.
N-Alkylation: Palladium(II) pincer complexes have been demonstrated to be effective catalysts for the N-alkylation of sulfonamides using primary alcohols as alkylating agents. researchgate.net This "borrowing hydrogen" strategy proceeds with low catalyst loading and provides good to excellent yields of the N-alkylated products. researchgate.net
General Methods for Sulfonamide Synthesis: A variety of methods exist for the formation of sulfonamides, which can be conceptually related to N-acylation. One such method involves the aminolysis of p-nitrophenylsulfonates, where the p-nitrophenoxide acts as a good leaving group, reacting with a wide range of amines to form the corresponding sulfonamides in good yields. nih.gov
| Method | Catalyst/Reagent | Alkylating Agent | Key Features |
|---|---|---|---|
| Borrowing Hydrogen | Palladium(II) O^N^O pincer complexes | Primary alcohols | Low catalyst loading (0.5 mol%), excellent yields. researchgate.net |
Sulfonamide Cleavage Reactions
While often stable, the sulfonamide bond can be cleaved under specific conditions, which can be synthetically useful for deprotection or further transformation.
Reductive Cleavage: Treatment of sulfonamides with arene anion radicals, such as sodium naphthalenide, can lead to the cleavage of the sulfonamide bond, consuming two moles of the reducing agent to form amide and sulfinate anions. lookchem.com The reaction is rapid, and the rate is dependent on the concentration of both the anion radical and the sulfonamide. lookchem.com
Silyl-mediated Cleavage: Phenyldimethylsilyllithium has been used to cleave the sulfonamides of secondary amines. rsc.org However, in the case of aziridine (B145994) toluene-p-sulfonamides, the reagent attacks a carbon of the aziridine ring, leading to ring-opening rather than direct cleavage of the N-S bond. rsc.org
Hydrolytic Cleavage: Ceria nanostructures have been shown to catalyze the hydrolytic cleavage of the S-N bond in sulfonamide drugs under ambient conditions. nih.gov This process can be favorable under acidic conditions where the protonated amine group is less reactive towards nucleophiles, making the sulfonic group the primary site of attack. nih.gov
Electrochemical Cleavage: A selective method for cleaving sulfonimides to sulfonamides involves an electrochemical approach. nih.gov This method is highly chemoselective, and the sulfonamide product does not undergo further reaction under the applied potential. nih.gov While this applies to sulfonimides, it points to the potential of electrochemical methods in transformations of sulfur-nitrogen bonds.
Mass Spectrometry Fragmentation: In the gas phase, such as in a mass spectrometer, protonated sulfonamides can undergo cleavage of the sulfonamide bond. researchgate.net This fragmentation can be initiated by protonation on the sulfonamide group, leading to the loss of the amine portion. researchgate.net
Modifications of the Sulfonamide Proton (e.g., salt formation, deprotonation)
The sulfonamide proton (-SO₂NH₂) of this compound is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for deprotonation by a suitable base to form a corresponding salt. The N-acylsulfonamide functional group, a related structural motif, is known to be an acidic moiety and is often used in medicinal chemistry as a bioisostere for carboxylic acids. nih.gov The pKa of the N-acylsulfonamide moiety is low, around 2.5, highlighting its acidic nature. kiesslinglab.com
Deprotonation of the sulfonamide enhances the nucleophilicity of the nitrogen atom, which can then participate in various chemical reactions. The formation of the sodium salt of N-acylsulfonamides is a common step in their synthesis and modification. For instance, the reaction of N-acylbenzotriazoles with sulfonamides in the presence of sodium hydride (NaH) yields the sodium salt of the corresponding N-acylsulfonamide, which is then acidified to produce the final product. researchgate.net
Table 1: Reactivity of the Sulfonamide Proton
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Salt Formation | Sodium Hydride (NaH) | Sodium 1-benzoylcyclopropane-1-sulfonamidate | The formation of the sodium salt increases the nucleophilicity of the sulfonamide nitrogen. researchgate.net |
It is important to note that while these reactions are characteristic of sulfonamides, the specific reactivity of this compound may be influenced by the presence of the benzoyl and cyclopropyl groups.
Reactions at the Benzoyl Carbonyl Group
The benzoyl carbonyl group in this compound is a key site for chemical transformations. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. byjus.com
The carbonyl group readily undergoes nucleophilic addition reactions. wikipedia.org A common example is the reduction of the ketone to a secondary alcohol using hydride-based reducing agents.
Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comumass.edu The reaction of this compound with NaBH₄ would be expected to yield (1-(hydroxy(phenyl)methyl)cyclopropane-1-sulfonamide). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon. missouri.eduyoutube.com
Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent than NaBH₄. libretexts.orgyoutube.com While it also reduces ketones to alcohols, it can potentially reduce the sulfonamide group as well, although this typically requires harsher conditions. For the selective reduction of the carbonyl group, NaBH₄ would be the preferred reagent. masterorganicchemistry.com The use of excess LiAlH₄ can lead to the reduction of both the carbonyl and other functional groups. adichemistry.com
Table 2: Reduction of the Benzoyl Carbonyl Group
| Reducing Agent | Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (1-(hydroxy(phenyl)methyl)cyclopropane-1-sulfonamide) | High for the carbonyl group. masterorganicchemistry.comrsc.org |
The carbonyl group of this compound can undergo condensation reactions with various nucleophiles, particularly those containing a primary amino group. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond.
Reaction with Hydroxylamine (B1172632): The condensation of ketones with hydroxylamine (NH₂OH) yields oximes. researchgate.net In the case of this compound, the reaction with hydroxylamine would produce the corresponding oxime derivative. This reaction is often catalyzed by an acid or a base.
Reaction with Hydrazine (B178648): Ketones react with hydrazine (H₂NNH₂) and its derivatives to form hydrazones. researchgate.net For example, reaction with hydrazine would yield the hydrazone of this compound. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are also commonly used to form crystalline derivatives for characterization purposes.
The α-position to a carbonyl group is a site for various functionalization reactions, typically proceeding through an enol or enolate intermediate. However, in the case of this compound, the α-carbon is a quaternary center and part of a strained cyclopropane ring, which significantly influences its reactivity. Direct α-functionalization of the ketone is challenging due to the lack of an α-proton for enolate formation. However, strategies involving oxidative umpolung or the use of pre-functionalized substrates could potentially lead to α-functionalized products. nih.govspringernature.com An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing catalysis has been described, which could be conceptually reversed for functionalization. nih.gov
Interplay of Functional Groups and Remote Substituent Effects
The reactivity of each functional group in this compound is not independent but is influenced by the electronic properties of the other groups present in the molecule.
The electronic nature of the substituents plays a crucial role in determining the reactivity of the molecule. Both resonance and inductive effects are operative. libretexts.orgyoutube.comyoutube.com
Inductive Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing through the inductive effect. This effect increases the acidity of the sulfonamide proton and also influences the electrophilicity of the carbonyl carbon. The cyclopropane ring itself can exhibit electron-donating or -withdrawing properties depending on the nature of the reaction center.
Resonance Effects: The benzoyl group can participate in resonance, delocalizing the electron density of the aromatic ring. Substituents on the benzene (B151609) ring can further modulate the electronic properties of the carbonyl group through resonance. nih.gov
Through-Bond and Through-Space Effects: In compact molecules like this compound, through-space interactions between non-bonded atoms can be significant, in addition to the through-bond electronic effects. scielo.brrsc.orgscispace.com The close proximity of the benzoyl and sulfonamide groups on the cyclopropane ring could lead to intramolecular interactions that affect their reactivity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium 1-benzoylcyclopropane-1-sulfonamidate |
| Lithiated this compound |
| (1-(hydroxy(phenyl)methyl)cyclopropane-1-sulfonamide) |
| Sodium Hydride |
| Sodium Borohydride |
| Lithium Aluminum Hydride |
| Hydroxylamine |
| Hydrazine |
| 2,4-dinitrophenylhydrazine |
Steric Hindrance and Conformational Influences
The reactivity and chemical transformations of this compound are intrinsically linked to the steric and conformational properties dictated by its unique trifunctional structure. The spatial arrangement and interactions between the bulky benzoyl and sulfonamide groups, coupled with the inherent strain of the cyclopropane ring, create a complex conformational landscape that governs its chemical behavior.
The central structural feature of the molecule is a 1,1-disubstituted cyclopropane ring. Cyclopropane is characterized by significant angle and torsional strain due to its planar three-membered ring structure, which forces C-C-C bond angles to be approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a key aspect of its reactivity.
The attachment of both a benzoyl and a sulfonamide group to the same carbon atom of the cyclopropane ring introduces considerable steric hindrance. Steric hindrance arises from the repulsive forces between the electron clouds of these bulky substituents when they are forced into close proximity. This crowding influences the preferred orientation of the benzoyl and sulfonamide groups relative to each other and to the cyclopropane ring. In similar disubstituted systems, such as 1,1-disubstituted cyclohexanes, bulky groups dictate the most stable conformation by occupying positions that minimize steric interactions. For this compound, the molecule will likely adopt a conformation that minimizes the steric clash between the large phenyl ring of the benzoyl group and the sulfonyl group of the sulfonamide moiety.
Conformational analysis of related N-acylhydrazone systems suggests that methylation can induce a shift in the preferred dihedral angle around the amide bond from an antiperiplanar to a synperiplanar conformation. While not a direct analogue, this indicates that substitution patterns heavily influence the rotational barriers and stable conformations around the C-N bond. In this compound, rotation around the C(ring)-C(carbonyl) and C(ring)-S bonds will be restricted due to steric hindrance. The benzoyl group, with its planar phenyl ring, and the tetrahedral sulfonamide group will compete for space, likely resulting in a staggered conformation to alleviate this strain.
The electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of both the benzoyl and sulfonamide groups can influence the bond lengths and angles of the cyclopropane ring, potentially exacerbating the ring strain and enhancing its reactivity towards nucleophilic attack and ring-opening. Research on the reaction of cyclopropyl aryl ketones with sulfonamides has shown that Lewis acid activation can promote the opening of the cyclopropane ring. In the case of this compound, the sulfonamide nitrogen can act as an internal nucleophile, potentially leading to intramolecular cyclization or rearrangement pathways, with the specific outcome being highly dependent on the conformational availability of the reacting groups.
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituent-Modified Cyclopropane-1-sulfonamide Analogues
The synthesis of analogues of 1-Benzoylcyclopropane-1-sulfonamide can be systematically approached by modifying its three core components: the benzoyl moiety, the cyclopropane (B1198618) ring, and the sulfonamide functional group.
Variation of Substituents on the Benzoyl Group
The aromatic nature of the benzoyl group presents a versatile platform for introducing a wide array of substituents to probe structure-activity relationships. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, could be employed on the parent benzoylcyclopropane structure, although the presence of the deactivating carbonyl group would direct incoming electrophiles to the meta position.
A more flexible approach involves the synthesis of substituted benzoyl chlorides, which can then be used to acylate a pre-formed cyclopropane-1-sulfonamide nucleus. This method allows for the introduction of a broader range of functional groups at various positions on the aromatic ring. For instance, commercially available or synthetically prepared substituted benzoic acids can be converted to their corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride. These activated acylating agents can then be reacted with a suitable cyclopropane-1-sulfonamide precursor to yield the desired analogues.
| Substituent (R) on Benzoyl Group | Potential Synthetic Method |
| Nitro (NO₂) | Nitration of 1-benzoylcyclopropane |
| Bromo (Br) | Bromination of 1-benzoylcyclopropane |
| Chloro (Cl) | Chlorination of 1-benzoylcyclopropane |
| Methyl (CH₃) | Friedel-Crafts alkylation |
| Acetyl (COCH₃) | Friedel-Crafts acylation |
| Methoxy (OCH₃) | Nucleophilic aromatic substitution on a fluoro-substituted precursor |
Table 1: Potential strategies for introducing substituents onto the benzoyl group of this compound.
Introduction of Additional Functionalities on the Cyclopropane Ring
The functionalization of the cyclopropane ring of this compound offers another avenue for structural diversification. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions, but selective C-H functionalization or the use of pre-functionalized cyclopropane building blocks can provide access to novel derivatives.
One potential strategy involves the use of pre-functionalized cyclopropanes in the initial synthesis. For example, a Simmons-Smith cyclopropanation of an appropriately substituted alkene could yield a cyclopropane ring bearing additional functionalities. nih.gov Subsequent elaboration of other parts of the molecule would then lead to the desired functionalized this compound analogue.
Enantioselective functionalization of the cyclopropane ring in related systems, such as N-cyclopropylmethyl trifluoromethanesulfonamides, has been achieved through palladium-catalyzed C-H activation. This suggests that similar transition-metal-catalyzed approaches could potentially be applied to introduce substituents onto the cyclopropane ring of the target molecule, offering a pathway to chiral, non-racemic analogues.
Modification of the Sulfonamide Nitrogen (e.g., primary, secondary, tertiary sulfonamides)
The sulfonamide nitrogen provides a readily modifiable handle for generating primary, secondary, and tertiary sulfonamide analogues. The parent this compound, being a primary sulfonamide, can undergo N-alkylation or N-arylation reactions.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. organic-chemistry.orgresearchgate.net The choice of base and solvent can be crucial for achieving mono- versus di-alkylation. For the synthesis of secondary sulfonamides, a single equivalent of the alkylating agent would be used, while an excess could lead to the formation of the tertiary sulfonamide. The N-alkylation of sulfonamides has been shown to be a viable strategy for modifying the properties of bioactive molecules. nih.gov
| Sulfonamide Type | General Synthetic Approach | Reagents |
| Primary (R-SO₂NH₂) | Starting Material | - |
| Secondary (R-SO₂NHR') | N-Alkylation | Alkyl halide (R'-X), Base (e.g., K₂CO₃) |
| Tertiary (R-SO₂NR'R'') | N,N-Dialkylation | Excess alkyl halide (R'-X), Strong Base |
Table 2: General approaches for the modification of the sulfonamide nitrogen.
Functional Group Interconversions on this compound
Once initial analogues of this compound are synthesized, further diversity can be achieved through functional group interconversions. For example, a nitro group introduced on the benzoyl ring can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. Similarly, a ketone functionality could be reduced to a secondary alcohol or converted to an alkene via a Wittig reaction. The specific interconversions possible would depend on the compatibility of the reagents with the other functional groups present in the molecule.
Regioselective and Chemoselective Synthetic Pathways to Derivatives
The development of regioselective and chemoselective synthetic pathways is crucial for the efficient synthesis of specific derivatives of this compound. For instance, in the functionalization of the benzoyl group, the directing effects of existing substituents would govern the position of newly introduced groups.
Chemoselectivity would be important when multiple reactive sites are present in the molecule. For example, during an N-alkylation of the sulfonamide, the conditions would need to be chosen to avoid reaction at other potentially nucleophilic sites. The use of protecting groups might be necessary to achieve the desired selectivity in some cases. The regioselective synthesis of other heterocyclic systems, such as substituted imidazoles and triazoles, often relies on the careful control of reaction conditions and the electronic nature of the substrates, principles that would be applicable to the synthesis of derivatives of this compound. nih.govresearchgate.net
Spectroscopic and Structural Characterization Methodologies
Advanced NMR Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules like 1-Benzoylcyclopropane-1-sulfonamide.
¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For sulfonamide derivatives, aromatic protons typically appear in the region of 6.51–7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is expected to be observed as a singlet at a downfield chemical shift, generally between 8.78 and 10.15 ppm. rsc.org For the parent compound, benzenesulfonamide, proton signals for the benzene (B151609) ring are observed between 7.47 and 7.85 ppm in DMSO-d₆, with the sulfonamide protons appearing around 7.33 ppm. chemicalbook.com
¹³C NMR (Carbon-13 NMR) reveals the different types of carbon atoms present in the molecule. In sulfonamide derivatives, aromatic carbons show signals in the range of 111.83 to 160.11 ppm. rsc.org For a related compound, benzoylcyclohexane, the carbonyl carbon of the benzoyl group appears at a significantly downfield shift. chemicalbook.com The specific chemical shifts for the cyclopropane (B1198618) and benzoyl carbons in this compound would provide definitive structural confirmation.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. researchgate.net For instance, a COSY spectrum would show correlations between adjacent protons on the cyclopropane ring and the benzoyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the unambiguous assignment of all ¹H and ¹³C signals. researchgate.netresearchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings, further solidifying the structural assignment. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for Related Sulfonamide Structures
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Benzenesulfonamide chemicalbook.com | DMSO-d₆ | 7.85 (d), 7.58 (t), 7.37 (t), 7.33 (s, NH₂) | Not specified |
| N-n-Butyl benzenesulfonamide chemicalbook.com | Not specified | 7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H), 4.8 (t, 1H, NH), 2.8 (q, 2H), 1.3-1.5 (m, 2H), 0.8 (t, 3H) | Not specified |
| Aromatic Sulfonamide Derivatives rsc.org | Not specified | Aromatic: 6.51-7.70, SO₂NH: 8.78-10.15 | Aromatic: 111.83-160.11, Carbonyl (amide): ~169.4 |
This table provides illustrative data from related compounds to indicate expected chemical shift ranges.
Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment (e.g., HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the synthesized compound and assessing its purity.
The fragmentation patterns observed in MS/MS experiments (tandem mass spectrometry) can offer significant structural insights. For aromatic sulfonamides, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement is influenced by substituents on the aromatic ring. nih.gov Other common fragmentation patterns in N-alkylbenzenesulfonamides include the formation of a sulfoxylate (B1233899) anion (m/z 65) in negative ion mode and the loss of a neutral iminosulfane dioxide molecule (M-79) in positive ion mode. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass, along with fragment ions resulting from cleavages at the benzoyl, cyclopropane, and sulfonamide moieties.
X-ray Crystallography for Solid-State Structure Determination and Stereochemistry
Furthermore, X-ray crystallography is essential for determining the stereochemistry of chiral molecules. While this compound itself is achiral, this technique would be invaluable for studying any chiral analogs. nih.gov The analysis of related sulfonamide crystal structures reveals important details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which can influence the crystal packing. nih.gov Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of a bulk sample by comparing its experimental diffraction pattern to one simulated from single-crystal data. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The sulfonamide group (–SO₂NH–) exhibits strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide is expected to appear as a band around 3231–3263 cm⁻¹. rsc.org The stretching vibration of the S-N bond can be seen in the region of 895–914 cm⁻¹. rsc.org Additionally, the carbonyl (C=O) stretching vibration of the benzoyl group will produce a strong absorption band, typically in the range of 1630-1680 cm⁻¹.
Raman Spectroscopy provides complementary information to IR spectroscopy and is another method for obtaining a "molecular fingerprint" of a substance. medprimepublication.orgnih.gov It is also sensitive to the vibrational modes of the molecule. For sulfonamides, the SO₂ stretching modes are also observable in the Raman spectrum. researchgate.net This technique can be particularly useful for analyzing the purity and solid-state properties of the compound. medprimepublication.org
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1310 - 1320 | rsc.org |
| Sulfonamide (SO₂) | Symmetric Stretch | 1143 - 1155 | rsc.org |
| Sulfonamide (N-H) | Stretch | 3231 - 3263 | rsc.org |
| Sulfonamide (S-N) | Stretch | 895 - 914 | rsc.org |
| Benzoyl (C=O) | Stretch | 1630 - 1680 | |
| Aromatic C-H | Stretch | ~3000 - 3100 | |
| Alkyl C-H (cyclopropane) | Stretch | ~2900 - 3000 | docbrown.info |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral analogs are studied)
While this compound is an achiral molecule, the study of its chiral analogs would necessitate the use of chiroptical spectroscopy to determine their absolute configuration and enantiomeric excess. nih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
The primary methods include:
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. nih.gov
Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized infrared light, providing stereochemical information related to the vibrational modes of the molecule. nih.gov
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov
For chiral sulfonamides, these techniques, often used in conjunction with quantum chemical calculations, are powerful tools for establishing the absolute stereochemistry of the molecule. nih.govresearchgate.net The development of materials with strong chiroptical responses is a significant area of research, and the synthesis of chiral derivatives based on the this compound scaffold could be explored using these methods. rsc.org
Computational and Theoretical Investigations of 1 Benzoylcyclopropane 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 1-benzoylcyclopropane-1-sulfonamide. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be correlated with experimental data if available. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the phenyl ring and the oxygen atom of the carbonyl group, as well as the sulfonamide nitrogen. The LUMO, conversely, would be anticipated to reside on the electron-deficient centers, such as the carbonyl carbon and the sulfur atom of the sulfonamide group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Location/Value | Significance |
| HOMO | Phenyl ring, carbonyl oxygen, sulfonamide nitrogen | Regions susceptible to electrophilic attack |
| LUMO | Carbonyl carbon, sulfur atom | Regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderately small | Indicates potential for reactivity |
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.net They are invaluable for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. libretexts.orgproteopedia.org
In an ESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom of the sulfonamide. These areas are indicative of electron-rich sites that are prone to interaction with electrophiles or positive centers in other molecules. Conversely, regions of positive electrostatic potential (colored blue) would be anticipated around the hydrogen atoms of the sulfonamide and the cyclopropane (B1198618) ring, highlighting electron-deficient areas susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the cyclopropane and carbonyl groups and the C-S and S-N bonds of the sulfonamide moiety, gives rise to various conformers.
Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's predominant shape in different environments and its dynamic behavior.
Reaction Mechanism Studies (e.g., transition state analysis for observed transformations)
Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its participation in further chemical transformations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.
For this compound, it is possible to compute:
NMR Chemical Shifts: The magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N) can be calculated and converted to chemical shifts. These predicted shifts can help in the assignment of complex NMR spectra.
IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. Key predicted frequencies would include the C=O stretch of the benzoyl group and the S=O stretches of the sulfonamide.
UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet and visible light. This can help to understand the molecule's color and its behavior in photochemical reactions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Expected Wavenumber/Chemical Shift |
| IR | Carbonyl (C=O) stretch | ~1680-1700 cm⁻¹ |
| Sulfonyl (S=O) asymmetric stretch | ~1330-1360 cm⁻¹ | |
| Sulfonyl (S=O) symmetric stretch | ~1140-1170 cm⁻¹ | |
| ¹³C NMR | Carbonyl carbon | ~190-200 ppm |
| Cyclopropane carbons | ~10-30 ppm | |
| ¹H NMR | Sulfonamide N-H | ~7-9 ppm (variable) |
| Phenyl protons | ~7.2-8.0 ppm | |
| Cyclopropane protons | ~1.0-2.0 ppm |
Design Principles for Novel Cyclopropane-Sulfonamide Scaffolds
The this compound scaffold serves as a valuable starting point for the design of new molecules with tailored properties. Computational studies can guide this design process by predicting how structural modifications will affect the molecule's electronic properties, conformation, and potential biological activity. nih.gov
Design principles for novel scaffolds based on this structure could include:
Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing its reactivity and intermolecular interactions.
Modification of the Sulfonamide Group: Replacing the hydrogen on the sulfonamide nitrogen with various alkyl or aryl groups can alter the molecule's acidity, lipophilicity, and hydrogen bonding capabilities.
Alteration of the Ketone: The carbonyl group can be reduced to an alcohol or converted to other functional groups to explore different types of chemical interactions.
By employing a "branching-folding" synthetic strategy, the core scaffold can be elaborated into a diverse range of cyclic and medium-ring sulfonamides. d-nb.infonih.gov This approach, guided by computational predictions, can accelerate the discovery of new compounds with desired functions.
Applications in Organic Synthesis As a Building Block or Scaffold
Role as a Key Intermediate in Multi-Step Syntheses
In the realm of multi-step organic synthesis, the strategic selection of key intermediates is paramount to the successful construction of complex target molecules. An ideal intermediate is a stable compound that possesses multiple, orthogonally reactive functional groups, allowing for sequential and controlled chemical transformations.
1-Benzoylcyclopropane-1-sulfonamide theoretically fits the description of a valuable synthetic intermediate. The presence of the ketone, the strained cyclopropane (B1198618) ring, and the sulfonamide group offers several avenues for synthetic elaboration. For instance, the ketone can undergo a variety of classical carbonyl reactions, such as reductions, olefinations, or additions of organometallic reagents. The sulfonamide group can be N-alkylated or N-arylated, and the cyclopropane ring can potentially undergo ring-opening reactions under specific conditions to introduce further functionality.
Despite this potential, a detailed survey of chemical literature does not yield specific examples where this compound has been explicitly used as a key intermediate in a published multi-step synthesis of a complex natural product or a pharmaceutically active ingredient. Its mention in a patent for hepatitis C virus inhibitors suggests its potential as a precursor, but the detailed synthetic routes and its role as a pivotal intermediate are not elaborated upon. google.com The lack of documented applications may suggest that alternative, more readily available or more reactive building blocks are currently favored by synthetic chemists.
Utilization in Heterocyclic Compound Synthesis (excluding biological products)
Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in materials science, agrochemicals, and pharmaceuticals. The synthesis of these ring systems often relies on the use of multifunctional building blocks that can undergo cyclization reactions.
The structure of this compound contains the necessary elements to serve as a precursor for various heterocyclic systems. The 1,3-relationship between the carbonyl group and the sulfonamide moiety, facilitated by the cyclopropane ring, could in principle be exploited for the synthesis of five- or six-membered heterocycles. For example, reaction with a dinucleophile such as hydrazine (B178648) could potentially lead to the formation of a pyrazole (B372694) derivative, while reaction with a 1,3-dicarbonyl compound might yield a pyridine (B92270) or a related heterocyclic system.
However, a review of the scientific literature does not provide any specific examples of this compound being used in the synthesis of non-biological heterocyclic compounds. While the synthesis of sulfonamide-containing heterocycles is a well-established field, the specific use of this particular cyclopropane derivative as a starting material for such transformations has not been reported. This indicates that while the potential for such applications exists, it remains an unexplored area of research.
Contribution to the Development of Novel Methodologies
The development of novel synthetic methodologies is a driving force in organic chemistry, enabling the construction of previously inaccessible molecules and improving the efficiency of existing synthetic routes. Often, these new methods are developed around the unique reactivity of a particular class of compounds.
The strained three-membered ring of this compound, in conjunction with the electron-withdrawing benzoyl and sulfonamide groups, could impart unique reactivity that could be harnessed in the development of new synthetic methods. For example, the compound could potentially serve as a substrate in transition metal-catalyzed ring-opening or ring-expansion reactions, providing access to novel molecular scaffolds. The development of new methods for the stereoselective functionalization of the cyclopropane ring would also be a valuable contribution to the field.
A thorough search of the chemical literature, however, reveals no instances where this compound has been used as a key substrate in the development of a novel synthetic methodology. The focus of methodology development in the area of cyclopropanes has largely been on other derivatives, and the specific reactivity of this compound remains to be investigated and reported.
Incorporation into Complex Molecular Architectures (purely synthetic perspective)
From a purely synthetic standpoint, the incorporation of unique structural motifs into complex molecular architectures is a testament to the power and elegance of organic synthesis. The cyclopropane ring, in particular, can introduce conformational rigidity and a specific three-dimensional geometry into a larger molecule.
The structure of this compound offers the potential for its incorporation into larger, more complex molecular frameworks. The benzoyl and sulfonamide groups provide handles for its attachment to other molecular fragments, while the cyclopropane ring would serve as a rigid core. This could be of interest in the field of supramolecular chemistry or in the synthesis of molecules with defined shapes and cavities.
Despite this intriguing possibility, there are no published reports of this compound being incorporated into a larger, complex molecular architecture from a purely synthetic perspective. The challenges associated with its synthesis and the potential for competing side reactions may have limited its use in this context.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of complex molecules like 1-Benzoylcyclopropane-1-sulfonamide necessitates robust and efficient chemical strategies. Future research will likely focus on moving beyond traditional multi-step processes towards more sustainable and atom-economical methods.
One-Pot Methodologies: A promising avenue is the development of one-pot reactions that combine the formation of the core structure from readily available starting materials. nih.gov Strategies leveraging the conversion of carboxylic acids and amines—traditional partners in amide coupling—to generate sulfonamides could be adapted. nih.gov For instance, a process involving the decarboxylative chlorosulfonylation of a cyclopropane (B1198618) carboxylic acid precursor, followed by in-situ amination, could streamline the synthesis. nih.gov
Green Chemistry Approaches: Emphasis on environmentally benign synthesis is crucial. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), and eliminating toxic organic bases. mdpi.com Methods that utilize water as a solvent and simple inorganic bases like sodium carbonate as acid scavengers represent a significant step towards sustainable production. mdpi.com The ideal process would involve simple filtration and purification steps, minimizing chemical waste. mdpi.com
Novel Precursors: While sulfonyl chlorides are common precursors for sulfonamides, their instability can be a drawback. mdpi.comucl.ac.uk Research into more stable alternatives, such as pentafluorophenyl (PFP) sulfonate esters, could offer a more reliable and manageable synthetic route. ucl.ac.uk
Table 1: Potential Sustainable Synthetic Approaches
| Strategy | Description | Key Advantages |
|---|---|---|
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates, starting from precursors like carboxylic acids and amines. | Increased efficiency, reduced solvent use, time-saving. nih.gov |
| Aqueous Synthesis | Utilizes water as the reaction solvent with inorganic bases to neutralize acid byproducts. | Eco-friendly, eliminates toxic organic solvents, simplifies product isolation. mdpi.com |
| Stable Precursors | Employs stable sulfonate esters in place of more reactive and less stable sulfonyl chlorides. | Improved safety, handling, and consistency of reactions. ucl.ac.uk |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The interplay between the electron-withdrawing benzoyl and sulfonamide groups and the electronically unique, strained cyclopropane ring could lead to novel chemical reactivity. Future studies should aim to explore these patterns.
Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening transformations under specific conditions (e.g., with hydrogen halides in acetic acid). nih.gov Investigating how the substituents on the ring influence the regioselectivity and stereoselectivity of such reactions could yield valuable synthetic intermediates.
Cycloaddition Reactions: While the core cyclopropane is already formed, the potential for cycloaddition reactions on derivatives of the parent molecule remains an area for exploration. For instance, vinyl sulfonamide derivatives can undergo [3+2] cycloadditions with nitrones to generate complex heterocyclic structures, a strategy that could be adapted to create more diverse molecular scaffolds. ucl.ac.uk
Influence of Functional Groups: The sulfonamide moiety itself can be a site of transformation. For example, reduction of benzenesulfonamides to disulfides can be achieved with hydrogen bromide in acetic acid, a reactivity pattern that could be explored for the title compound. nih.gov Understanding how the benzoyl and cyclopropane groups modulate the reactivity of the sulfonamide N-H bond is another key research question.
Expansion of the Derivatization Scope
Systematic derivatization is key to developing structure-activity relationships for potential applications. The this compound scaffold offers multiple points for modification.
Aromatic Ring Substitution: The phenyl ring of the benzoyl group is a prime target for substitution to modulate electronic and steric properties. Introducing various substituents could influence the molecule's conformation and binding affinities for biological targets.
Sulfonamide Moiety Modification: The sulfonamide nitrogen can be functionalized. Acyl sulfonamide derivatives, for instance, have been explored as potent inhibitors of biological targets like the NaV1.7 sodium channel. nih.gov
Bioisosteric Replacement: The sulfonamide group is a well-known amide bioisostere, offering improved metabolic stability and different hydrogen bonding capabilities. nih.gov Future work could involve replacing the benzoyl group with other acyl groups or exploring bioisosteres for the cyclopropane ring, such as bicyclo[1.1.1]pentanes, to fine-tune physicochemical properties. nih.gov
Advanced Spectroscopic Characterization Techniques
Unambiguous characterization of this compound and its future derivatives will rely on a suite of advanced spectroscopic methods. While standard techniques are foundational, emerging approaches will provide deeper structural insights.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data is the gold standard for determining the three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. nih.govmdpi.com This technique would definitively establish the conformation of the molecule, particularly the orientation of the sulfonyl group relative to the benzene (B151609) ring. mdpi.com
Multidimensional NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques (COSY, HSQC, HMBC) will be essential for assigning complex proton and carbon signals, especially in highly substituted derivatives.
Mass Spectrometry Fragmentation Analysis: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. In-depth analysis of fragmentation patterns can also provide structural information. For example, unique fragmentation pathways have been identified for phenylsulfonylpiperazines, which can be diagnostic for their identity. mdpi.com
Vibrational Spectroscopy (IR): Infrared spectroscopy is vital for identifying key functional groups. Specific vibrational modes, such as the S-N stretch (typically around 931-935 cm⁻¹) and the asymmetric and symmetric SO₂ stretches (1125–1330 cm⁻¹), confirm the presence and electronic environment of the sulfonamide group. nih.govmdpi.com
Table 2: Key Spectroscopic Data for Sulfonamide Characterization
| Technique | Observable Feature | Typical Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Sulfonamide N-H proton signal | 8.07–8.09 ppm | nih.gov |
| IR Spectroscopy | S-N stretching vibration | 931 cm⁻¹ | nih.gov |
| IR Spectroscopy | SO₂ stretching vibrations | 1125–1330 cm⁻¹ | mdpi.com |
| X-ray Crystallography | Sulfonamide S-N bond length | ~1.624 Å | mdpi.com |
Computational Design of Related Chemical Entities
Computational chemistry offers powerful tools for predicting the properties of new molecules before their synthesis, saving time and resources. nih.gov This approach is particularly valuable for designing derivatives of this compound with desired characteristics.
Density Functional Theory (DFT) Calculations: DFT methods, such as at the B3LYP/6-311++G(d,p) level of theory, can be used to compute and predict structural and spectroscopic data. nih.govmdpi.com This allows for the comparison of theoretical data with experimental results from NMR and IR spectroscopy to validate structures. mdpi.com
Pharmacophore Modeling: By analyzing the conformational preferences of the sulfonamide group and other key features, a pharmacophore model can be developed. mdpi.com This model can then be used to design new molecular entities with a higher probability of interacting with a specific biological target.
Molecular Docking Studies: If a biological target is identified, molecular docking can predict the binding affinity and orientation of designed compounds within the target's active site. nih.govnih.gov This allows for the rational design of more potent and selective analogues, as has been demonstrated for sulfonamide-based inhibitors of targets like the Dkk1 protein. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be built to correlate specific molecular properties (like lipophilicity) with biological function, guiding the design of next-generation compounds. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for 1-Benzoylcyclopropane-1-sulfonamide, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves cyclopropane ring formation followed by sulfonamide and benzoyl group introduction. Key steps include:
- Cyclopropanation: Use transition metal catalysts (e.g., Rh(II)) or [2+1] cycloaddition under controlled temperatures (e.g., −78°C to 25°C) to minimize side reactions.
- Sulfonamide Coupling: Employ coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or DMF, with triethylamine as a base .
- Optimization: Vary solvent polarity (e.g., acetone/water mixtures) and reaction time. Monitor intermediates via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution).
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use , , and -NMR (if applicable) in deuterated solvents (CDCl, DMSO-d) to confirm cyclopropane geometry and substituent orientation.
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water). Refinement parameters (e.g., R-factor < 0.05) ensure accuracy in bond lengths and angles .
- Mass Spectrometry: High-resolution MS (HRMS-ESI/Q-TOF) validates molecular formula and purity (>95%).
Advanced: How can researchers resolve discrepancies between computational reactivity predictions and experimental outcomes?
Methodological Answer:
- Cross-Validation: Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics (e.g., Arrhenius plots).
- Mechanistic Probes: Use isotopic labeling (e.g., -cyclopropane) to trace reaction pathways.
- Statistical Analysis: Apply multivariate regression to identify outliers in datasets (e.g., conflicting spectral vs. crystallographic data) .
Advanced: What in vitro/in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- In Vitro: Screen against disease-relevant cell lines (e.g., cancer: HeLa, MCF-7) using MTT assays. Assess enzyme inhibition (e.g., IC) via fluorometric kits.
- In Vivo: Use murine models (e.g., xenografts) for pharmacokinetics (PK) studies. Monitor bioavailability via LC-MS/MS plasma analysis. Include control groups for toxicity (e.g., liver enzyme panels) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on benzoyl).
- Bioactivity Profiling: Test analogs against target enzymes (e.g., carbonic anhydrase) using stopped-flow assays.
- QSAR Modeling: Use Molinspiration or Schrödinger Suite to correlate logP, polar surface area, and IC values .
Basic: What analytical protocols ensure purity and stability under storage conditions?
Methodological Answer:
- Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability Testing: Store samples at −20°C, 4°C, and 25°C. Monitor degradation via NMR and LC-MS over 1–6 months.
- Pharmacopeial Standards: Follow USP guidelines for sulfonamides (e.g., limit tests for heavy metals, residual solvents) .
Advanced: How to validate the compound’s mechanism of action in enzymatic assays?
Methodological Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis with varying substrate concentrations.
- Crystallographic Binding: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to identify binding motifs .
- Competitive Assays: Use fluorescent probes (e.g., dansylamide) to measure displacement efficacy.
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
